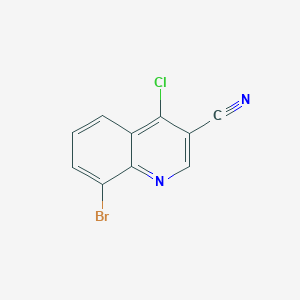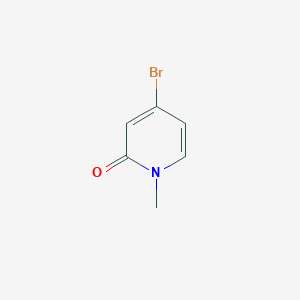
8-Bromo-4-chloro-quinoléine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4-chloro-quinoline-3-carbonitrile is a quinoline derivative . It is a nitrogen-containing bicyclic compound . The molecule bears a pyridyl group .
Synthesis Analysis
Quinoline derivatives are widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, it undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives .Molecular Structure Analysis
The molecular formula of 8-Bromo-4-chloro-quinoline-3-carbonitrile is C10H4BrClN2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The average mass of 8-Bromo-4-chloro-quinoline-3-carbonitrile is 242.500 Da and the monoisotopic mass is 240.929382 Da . The density is 1.7±0.1 g/cm3, boiling point is 314.6±22.0 °C at 760 mmHg, and the flash point is 144.1±22.3 °C .Applications De Recherche Scientifique
Chimie médicinale et conception de médicaments
8-Bromo-4-chloro-quinoléine-3-carbonitrile : est un composé précieux en chimie médicinale en raison de son noyau quinoléine, qui est un échafaudage courant dans la conception de médicaments. Les quinoléines sont connues pour leur large spectre d'activités biologiques, et la fonctionnalisation à différentes positions permet une variété d'activités pharmacologiques . Ce composé peut être utilisé comme bloc de construction pour synthétiser des candidats médicaments potentiels, en particulier dans le développement d'agents antipaludiques, antibactériens et anticancéreux.
Synthèse organique
En synthèse organique, This compound sert d'intermédiaire polyvalent. Il peut subir diverses réactions chimiques, notamment des réactions de couplage, des substitutions nucléophiles et des cycloadditions, pour créer des molécules complexes présentant des activités biologiques potentielles . Ses atomes d'halogène le rendent particulièrement réactif pour les réactions de couplage croisé, un élément essentiel dans la construction de liaisons carbone-carbone en synthèse organique.
Pharmacologie
Les dérivés du composé ont été explorés pour leurs activités anti-inflammatoires. Par exemple, les dérivés de la quinoléine portant un substituant chlore ont présenté un potentiel anti-inflammatoire significatif dans des études in vivo . Cela suggère que This compound pourrait être modifié pour améliorer son efficacité en tant qu'agent anti-inflammatoire.
Applications industrielles
Bien qu'il soit principalement utilisé dans la recherche et le développement, This compound a également des applications industrielles potentielles. Il pourrait être utilisé dans la synthèse de colorants, de pigments et d'autres matériaux qui nécessitent des composés hétérocycliques stables comme précurseurs .
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the swift development of new molecules containing this nucleus is expected .
Propriétés
IUPAC Name |
8-bromo-4-chloroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLROYHGQHENCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936497-82-4 |
Source


|
| Record name | 8-bromo-4-chloroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














